tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate
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Overview
Description
tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate: is a chemical compound with a molecular weight of 239.31 g/mol It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family
Mechanism of Action
Target of Action
Similar compounds, such as 2-azabicyclo[331]nonanes, have been studied in the context of synthetic studies of macrocyclic diamine alkaloids . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .
Biochemical Pathways
Related compounds have been studied for their role in the synthesis of macrocyclic diamine alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to mimic certain biological structures .
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development .
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane
Comparison: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This makes it distinct from other similar compounds, which may have different substituents or ring structures.
Properties
IUPAC Name |
tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKTVHXBRKASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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